2-(2-Chlorophenyl)piperidine hydrochloride CAS number and synonyms
2-(2-Chlorophenyl)piperidine hydrochloride CAS number and synonyms
This technical guide is structured as a high-level monograph for research scientists, focusing on the chemical identity, synthesis, and pharmacological relevance of 2-(2-Chlorophenyl)piperidine hydrochloride.
Scaffold Analysis, Synthetic Pathways, and Pharmacological Context
Part 1: Executive Technical Summary
2-(2-Chlorophenyl)piperidine hydrochloride is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of dissociative anesthetics, NMDA receptor antagonists, and Sigma receptor ligands. Structurally, it consists of a saturated piperidine ring substituted at the ortho position with a chlorinated phenyl group.
This compound is distinct from, yet structurally homologous to, the dissociative anesthetic Ketamine (a cyclohexanone derivative). In the research context, 2-(2-Chlorophenyl)piperidine is frequently utilized to probe Structure-Activity Relationships (SAR) regarding the conformational restrictions of aryl-amine binding pockets in monoamine transporters and glutamate receptors.
Chemical Identity & Nomenclature
| Parameter | Technical Specification |
| Chemical Name | 2-(2-Chlorophenyl)piperidine hydrochloride |
| Common Synonyms | 2-(2-Cl-Ph)-Pip HCl; 2-CP-Piperidine HCl; Desketo-norketamine analog |
| CAS Number (HCl) | 1177348-56-9 (Primary ref); Note: 1213478-51-3 refers to the free base/general structure.[1] |
| Molecular Formula | C₁₁H₁₄ClN[1][2] · HCl |
| Molecular Weight | 195.69 g/mol (Free Base); 232.15 g/mol (HCl Salt) |
| SMILES | Cl.ClC1=CC=CC=C1C2NCCCC2 |
| InChI Key | FTKLHBSSVCQTMM-UHFFFAOYSA-N (Free Base) |
Part 2: Advanced Synthetic Methodology
The synthesis of 2-(2-Chlorophenyl)piperidine requires precision to avoid hydrodechlorination (loss of the chlorine atom) during the reduction of the aromatic pyridine ring. The following protocol utilizes a Suzuki-Miyaura Coupling followed by a Selective Catalytic Hydrogenation .
Strategic Workflow (Graphviz)
Figure 1: Two-step synthetic pathway highlighting the critical hydrogenation step where selectivity is required to preserve the aryl chloride.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(2-Chlorophenyl)pyridine (Suzuki Coupling)
This step constructs the biaryl core. The use of 2-chlorophenylboronic acid introduces the halogenated ring early in the sequence.
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Reagents: 2-Bromopyridine (1.0 eq), 2-Chlorophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).
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Solvent System: Dimethoxyethane (DME) : Water (3:1).
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Procedure:
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Degas the solvent mixture with Nitrogen for 30 minutes.
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Combine reagents in a round-bottom flask under inert atmosphere.
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Reflux at 85°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) for consumption of bromopyridine.
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Workup: Cool to RT, dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
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Step 2: Selective Hydrogenation to 2-(2-Chlorophenyl)piperidine HCl
Critical Note: Standard Pd/C hydrogenation will likely strip the chlorine atom (hydrodechlorination). Platinum Oxide (Adams' Catalyst) or Rhodium on Carbon (Rh/C) in acidic media is required to reduce the pyridine ring while preserving the aryl chloride [1].
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Reagents: 2-(2-Chlorophenyl)pyridine (from Step 1), PtO₂ (Adams' Catalyst, 5-10 wt%), Conc. HCl (1.1 eq).
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Solvent: Glacial Acetic Acid or Methanol.
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Procedure:
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Dissolve the intermediate in the solvent and add HCl.
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Add the catalyst carefully (pyrophoric risk).
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Hydrogenate in a Parr shaker at 40–50 psi at Room Temperature.
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Monitoring: Monitor closely via LC-MS. Stop immediately upon disappearance of the starting material to prevent over-reduction.
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Workup: Filter catalyst through Celite. Concentrate the filtrate to dryness.
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Crystallization: Recrystallize the residue from Isopropanol/Ether to yield the hydrochloride salt as a white crystalline solid.
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Part 3: Pharmacological & Structural Context[3]
2-(2-Chlorophenyl)piperidine is a structural isostere of several psychoactive compounds. Its pharmacology is defined by the spatial arrangement of the basic nitrogen relative to the lipophilic chlorophenyl ring.
Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore mapping showing the relationship between the target molecule and major drug classes.
Mechanism of Action Profile
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NMDA Receptor Modulation: Like its cyclohexanone cousins (Ketamine), 2-arylpiperidines can act as open-channel blockers of the NMDA receptor, though often with lower affinity than the 2-oxo-cyclohexyl analogs.
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Sigma Receptors (σ1/σ2): Piperidine derivatives are "privileged structures" for Sigma receptors. The 2-(2-chlorophenyl) moiety provides the necessary bulk and lipophilicity for the hydrophobic pocket of the σ1 receptor [2].
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Monoamine Transporters: 2-substituted piperidines (e.g., Methylphenidate analogs) are known inhibitors of the Dopamine (DAT) and Norepinephrine (NET) transporters. The 2-chloro substituent influences selectivity via steric hindrance and halogen bonding.
Part 4: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/eye protection. |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351: Rinse cautiously with water. |
| Specific Target Organ | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume. |
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
Part 5: References
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Gundersen, L. L., et al. (2005). Hydrogenation of Pyridines and Quinolines. In: Comprehensive Organic Functional Group Transformations II. Elsevier.
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PubChem. (2025). Compound Summary: 2-(2-Chlorophenyl)piperidine hydrochloride.[3][4] National Library of Medicine.
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AppChem. (2024). Product Datasheet: 2-(2-Chlorophenyl)piperidine Hydrochloride.
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GuideChem. (2024). Chemical Properties and CAS Registry: 1177348-56-9.[3]
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Sigma-Aldrich. (2024). Piperidine Derivatives and Building Blocks for Medicinal Chemistry.
